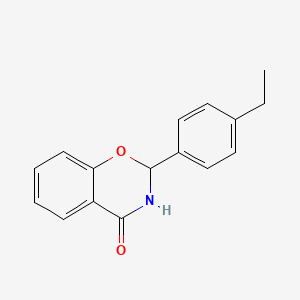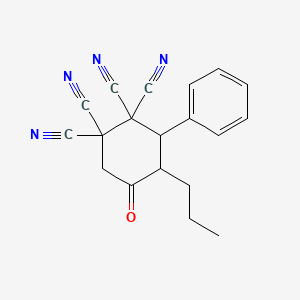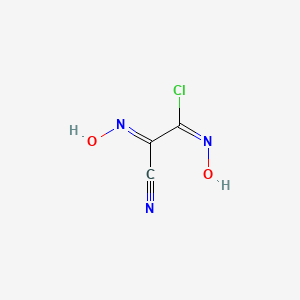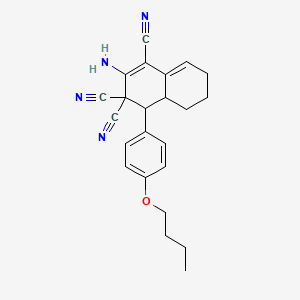![molecular formula C17H15Br2N3O2 B11096779 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)
4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound characterized by the presence of bromine atoms and hydrazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromophenylhydrazine with 4-bromobenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-oxobutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazino group is particularly important for its ability to form stable complexes with metal ions, which can modulate enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-4-hydrazino-4-oxobutanamide
- N-(4-Bromophenyl)-3-oxobutanamide
Uniqueness
N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both 3-bromophenyl and 4-bromophenyl groups, along with the hydrazino and oxobutanamide moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15Br2N3O2 |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(4-bromophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15Br2N3O2/c18-13-6-4-12(5-7-13)11-20-22-17(24)9-8-16(23)21-15-3-1-2-14(19)10-15/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
CBZJFOYBYXEGEZ-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11096706.png)

![4-{[2-(4-Ethyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B11096726.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11096734.png)

![Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11096748.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11096758.png)


![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)

![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate](/img/structure/B11096795.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11096797.png)
